

physical and chemical properties of 1-Bromo-1,1-dichloroacetone

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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

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An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract: **1-Bromo-1,1-dichloroacetone** is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide^{[1][2][3]}. Its structure and reactivity make it a compound of interest for toxicological studies and as a potential intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, a plausible synthetic route, and safety considerations.

Physical and Chemical Properties

While extensive experimental data for **1-Bromo-1,1-dichloroacetone** is not widely published, its properties can be reliably estimated based on its structure and comparison with similar halogenated acetones. The following table summarizes its key physical and chemical data.

Property	Value	Source/Reference
IUPAC Name	1-Bromo-1,1-dichloro-2-propanone	N/A
CAS Number	1751-16-2	[1]
Molecular Formula	C ₃ H ₃ BrCl ₂ O	[1]
Molecular Weight	205.87 g/mol	[1]
Appearance	Likely a colorless to yellowish liquid	Inferred from similar compounds
Boiling Point	Estimated to be in the range of 150-180 °C	Inferred from related compounds[4]
Density	Estimated to be >1.5 g/cm ³	Inferred from related compounds[4]
Solubility	Sparingly soluble in water; soluble in organic solvents	Inferred from related compounds[5]
Storage	Store at -20°C for long-term stability[1].	[1]

Spectroscopic Data

Detailed experimental spectra for **1-Bromo-1,1-dichloroacetone** are not readily available in the public domain. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 1,1-dichloroacetone and bromoacetone.

Spectroscopy	Expected Features
^1H NMR	A singlet for the methyl (CH_3) protons, expected to be in the range of δ 2.5-3.0 ppm.
^{13}C NMR	A signal for the methyl carbon (CH_3) around δ 30-35 ppm, a signal for the quaternary carbon (CBrCl_2) significantly downfield, and a signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.
IR Spectroscopy	A strong absorption band for the carbonyl (C=O) stretch is expected around $1720\text{-}1740\text{ cm}^{-1}$. C-H stretching and bending vibrations for the methyl group would appear in their characteristic regions.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the isotopic distribution of bromine and chlorine. Common fragmentation patterns would likely involve the loss of halogen atoms and the acetyl group.

Experimental Protocols: Synthesis of Halogenated Acetones

A general and plausible method for the synthesis of **1-Bromo-1,1-dichloroacetone** would involve the sequential halogenation of acetone. The following protocol is adapted from established procedures for the synthesis of other halogenated acetones[6][7][8].

Materials and Reagents:

- Acetone
- Glacial Acetic Acid
- Chlorine gas or Sulfuryl chloride (SO_2Cl_2)

- Bromine (Br_2)
- Water
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or calcium chloride (for drying)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

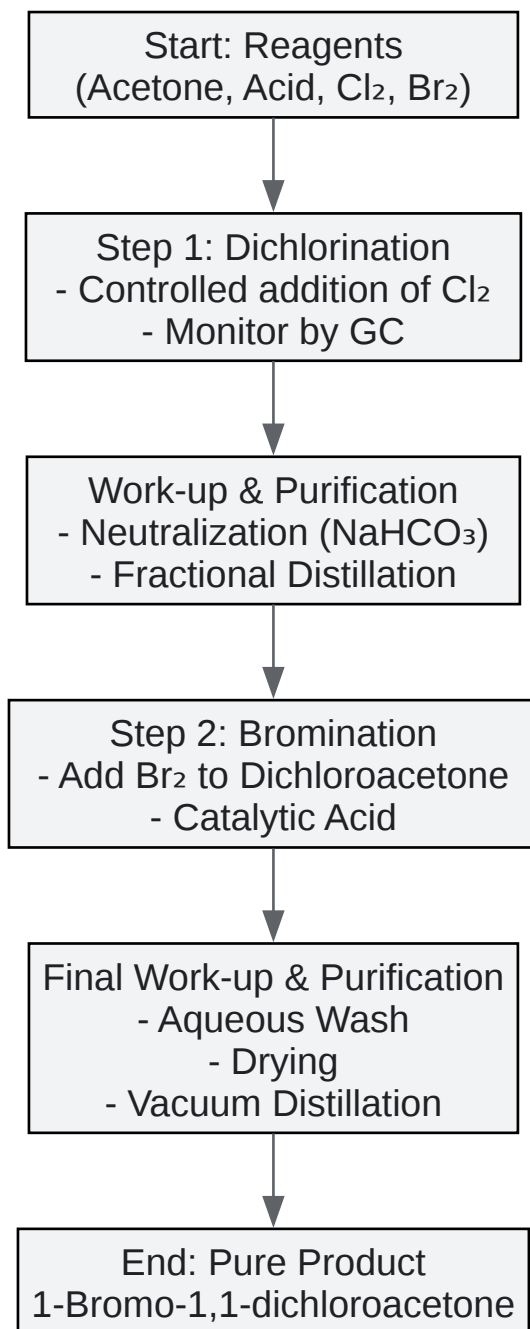
Procedure:

- **Dichlorination of Acetone:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a mixture of acetone and a catalytic amount of acid (e.g., acetic acid) is prepared. Chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise, while maintaining the temperature to control the reaction rate. The reaction progress is monitored by Gas Chromatography (GC) to maximize the formation of 1,1-dichloroacetone.
- **Work-up of Dichloroacetone:** Once the desired level of dichlorination is achieved, the reaction mixture is cooled and washed with water and a dilute solution of sodium bicarbonate to neutralize the acid. The organic layer is separated, dried over an anhydrous drying agent, and the crude 1,1-dichloroacetone is purified by fractional distillation[9][10].
- **Bromination of 1,1-Dichloroacetone:** The purified 1,1-dichloroacetone is then subjected to bromination. In a similar reaction setup, bromine is added dropwise to the 1,1-dichloroacetone, often in the presence of a catalyst like hydrobromic acid or a Lewis acid, to facilitate the substitution of a proton on the methyl group with a bromine atom.
- **Final Work-up and Purification:** The reaction mixture is again subjected to an aqueous work-up to remove any remaining acid and unreacted bromine. The organic layer is dried, and the final product, **1-Bromo-1,1-dichloroacetone**, is purified by vacuum fractional distillation to separate it from any starting material and byproducts.

Visualizations

Synthesis Workflow

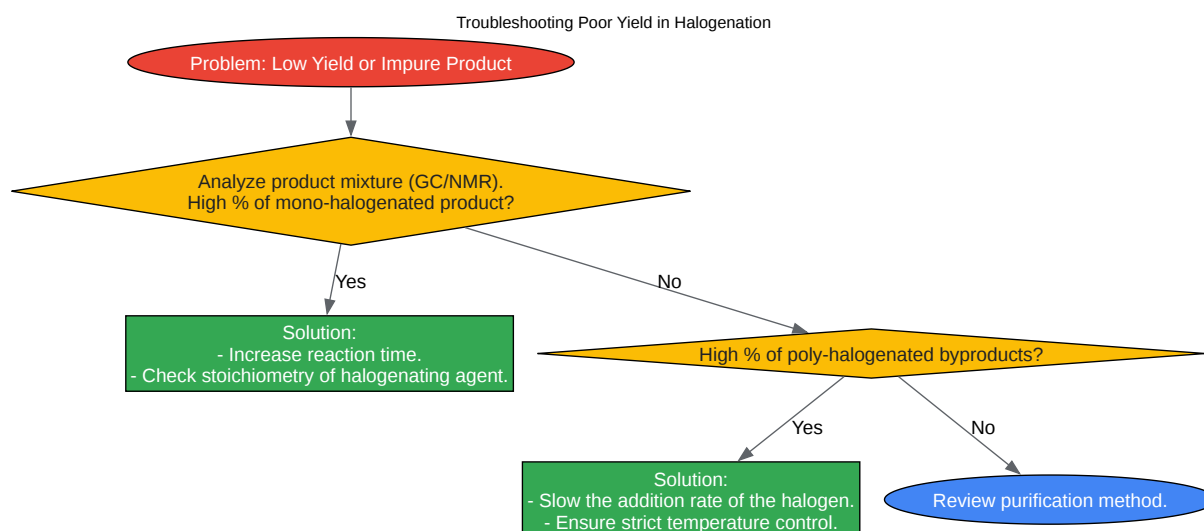
General Synthesis Workflow for 1-Bromo-1,1-dichloroacetone



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Caption: General synthesis workflow for **1-Bromo-1,1-dichloroacetone**.

Troubleshooting Synthesis



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Caption: Decision tree for troubleshooting synthesis issues.

Safety and Handling

1-Bromo-1,1-dichloroacetone is expected to be a hazardous substance. Similar halogenated ketones are known to be toxic, irritant, and lachrymatory[5][11].

- Health Hazards: Likely harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[11][12]. May cause respiratory irritation[11].
- Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][12][13]. Avoid breathing vapors.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1][11][13]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[13].

This technical guide is intended for research purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

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